molecular formula C21H19N3O6 B2386268 1-(2H-1,3-benzodioxol-5-yl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 1021253-14-4

1-(2H-1,3-benzodioxol-5-yl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No.: B2386268
CAS No.: 1021253-14-4
M. Wt: 409.398
InChI Key: OUWBYBTZHSIJPU-UHFFFAOYSA-N
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Description

This compound is a heterocyclic small molecule featuring three distinct structural motifs:

  • 1,3-Benzodioxole: A bicyclic aromatic system with oxygen atoms at positions 1 and 3, known for enhancing metabolic stability and influencing π-π stacking interactions .
  • 1,2,4-Oxadiazole: A five-membered heterocycle with nitrogen and oxygen atoms, often employed in medicinal chemistry for its bioisosteric properties and resistance to hydrolysis. The 3-(3,4-dimethoxyphenyl) substitution introduces electron-donating methoxy groups, which modulate electronic properties and solubility .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O6/c1-26-15-5-3-12(7-17(15)27-2)20-22-21(30-23-20)13-8-19(25)24(10-13)14-4-6-16-18(9-14)29-11-28-16/h3-7,9,13H,8,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWBYBTZHSIJPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC5=C(C=C4)OCO5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrrolidinone ring, the introduction of the benzodioxole moiety, and the construction of the oxadiazole ring. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxol-5-yl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

Molecular Formula

  • C : 20
  • H : 20
  • N : 4
  • O : 5

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have demonstrated that derivatives of oxadiazoles possess significant antimicrobial properties. For instance:

  • In vitro studies show efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli.

Anticancer Properties

The compound has shown promise as an anticancer agent:

  • Molecular docking studies suggest strong interactions with cancer-related targets, indicating potential for further development in cancer therapy .

Case Study 1: Antimicrobial Efficacy

A study conducted by Prabhakar et al. evaluated the antimicrobial activity of synthesized oxadiazole derivatives. The results indicated that compounds similar to 1-(2H-1,3-benzodioxol-5-yl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one exhibited significant inhibition zones against multiple pathogens using the disc diffusion method .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of oxadiazole derivatives highlighted their ability to induce apoptosis in cancer cell lines. The study utilized MTT assays to assess cell viability and found that certain derivatives led to a marked decrease in cell proliferation in breast and lung cancer models .

Potential Applications

Based on its biological activities, this compound may have applications in:

  • Pharmaceutical Development : As a lead compound for developing new antimicrobial and anticancer drugs.
  • Agricultural Chemistry : Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of specific enzymes or activation of signaling cascades.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table highlights key structural differences and similarities with compounds reported in the literature:

Compound Core Structure Key Substituents Reported Properties/Activities References
Target Compound Pyrrolidin-2-one + 1,2,4-oxadiazole + benzodioxole 3-(3,4-Dimethoxyphenyl) on oxadiazole Not explicitly reported (hypothesized to influence solubility and target binding)
3-((3S,5S)-5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)urea derivatives Pyrrolidin-3-yl + 1,2,4-oxadiazole Phenyl on oxadiazole; urea moiety Kinase inhibition (e.g., Example 64: IC₅₀ values in nM range)
4-[1-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-1H-pyrazolo[3,4-d]pyrimidine Pyrazolo-pyrimidine + 1,2,4-oxadiazole Isopropyl on oxadiazole; piperidine linkage Anticancer activity (kinase targets)
1-[2-(4-Nitrophenyl)-5-(5-Phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one Pyrrolidin-2-one + oxazole Nitrophenyl and phenyl-oxazole substituents Crystallographic Triclinic system, P1 space group
5-(Pyrimidin-5-yl)-1,2,4-oxadiazoles Pyrimidine + 1,2,4-oxadiazole Variable alkyl/acetyl groups Synthetic accessibility via cycloaddition

Key Observations:

Oxadiazole Substituents: The 3,4-dimethoxyphenyl group in the target compound contrasts with phenyl (), isopropyl (), and nitrophenyl () substituents. Urea-linked derivatives () exhibit hydrogen-bonding capacity, whereas the target compound’s benzodioxole may engage in weaker CH/π interactions .

Pyrrolidinone vs. Other Cores: Pyrrolidin-2-one in the target compound provides a rigid lactam scaffold, distinct from piperidine () or tetrahydroquinoline () systems. This rigidity may influence binding pocket compatibility in biological targets .

Benzodioxole vs. Benzothiazole/Biphenyl: The benzodioxole motif () offers metabolic stability over benzothiazole (), which may undergo oxidative degradation.

Physicochemical and Crystallographic Insights

  • The dimethoxyphenyl group in the target compound may alter packing efficiency due to its planar geometry and methoxy bulk .
  • Hydrogen Bonding : The pyrrolidin-2-one carbonyl and benzodioxole oxygen atoms in the target compound could form hydrogen bonds, akin to patterns observed in urea derivatives () and pyrazolo-pyrimidines () .

Biological Activity

The compound 1-(2H-1,3-benzodioxol-5-yl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to present a detailed overview of its biological activity based on available research findings, including case studies and data tables.

Chemical Structure and Properties

The compound's structure features a benzodioxole moiety fused with a pyrrolidinone and an oxadiazole ring. The presence of methoxy groups enhances its lipophilicity, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of benzodioxole compounds can possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated efficacy against various bacterial strains, indicating potential for development as antimicrobial agents .
  • Anticancer Potential : The oxadiazole derivatives are known for their anticancer properties. In vitro studies have reported that certain oxadiazole-containing compounds exhibit cytotoxic effects on cancer cell lines, suggesting that the compound may also possess similar activity .
  • Anti-inflammatory Effects : Compounds with benzodioxole structures have been observed to modulate inflammatory pathways. For example, they can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .

Table 1: Biological Activities of Related Compounds

CompoundActivity TypeIC50 Value (µM)Reference
Compound AAntimicrobial15.62
Compound BAnticancer26 - 65
Compound CAnti-inflammatory5.7

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of several benzodioxole derivatives against Staphylococcus aureus and Candida albicans. The results indicated that these compounds exhibited significant inhibition at low concentrations, highlighting their potential as therapeutic agents against infections .
  • Cytotoxicity Evaluation : In vitro assays conducted on various cancer cell lines showed that a related oxadiazole compound exhibited selective cytotoxicity with IC50 values ranging from 26 to 65 µM. This suggests a promising avenue for further exploration in cancer treatment .
  • Inflammation Modulation : Another study reported that compounds similar to the target molecule effectively reduced levels of inflammatory markers in macrophages exposed to toxins. This points towards its potential use in treating inflammatory diseases .

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